Quinelorane - 97430-52-9

Quinelorane

Catalog Number: EVT-10905383
CAS Number: 97430-52-9
Molecular Formula: C14H22N4
Molecular Weight: 246.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine is a member of quinazolines.
Source and Classification

Quinelorane is synthesized through various chemical processes, typically starting from simpler organic compounds. It falls under the classification of psychoactive substances due to its interaction with the central nervous system, specifically targeting dopamine receptors. Its structural characteristics place it within the broader category of quinolinone derivatives, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of Quinelorane involves several intricate steps that can vary depending on the specific method employed. Generally, the process begins with the formation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties.

Methods and Technical Details

  1. Initial Preparation: The synthesis often starts with a precursor compound, such as 3-bromopropylamine, which undergoes reactions involving di-tert-butyl dicarbonate to form a carbamate intermediate.
  2. Functionalization: Subsequent reactions may include alkylation and cyclization steps that introduce the necessary functional groups to create the final quinelorane structure.
  3. Purification: After synthesis, purification techniques such as column chromatography are utilized to isolate Quinelorane from by-products and unreacted materials.

Structure Data

  • Molecular Formula: C15H20N4C_{15}H_{20}N_4
  • Molecular Weight: 272.35 g/mol
  • Appearance: Solid powder
  • Melting Point: Approximately 288-292 °C
  • Solubility: Soluble in dimethyl sulfoxide (DMSO)

The structural complexity contributes to its biological activity, particularly its interaction with dopamine receptors .

Chemical Reactions Analysis

Quinelorane is involved in several significant chemical reactions that can modify its structure or introduce new functional groups.

Reactions and Technical Details

  1. Oxidation: Quinelorane can be oxidized to form various quinazoline derivatives under specific conditions.
  2. Reduction: Reduction reactions can alter functional groups attached to the core structure, potentially enhancing its pharmacological properties.
  3. Substitution: The compound can undergo substitution reactions where different functional groups are introduced or replaced using reagents like potassium permanganate for oxidation or lithium aluminum hydride for reduction .

These reactions are crucial for developing analogs with improved efficacy or selectivity towards specific receptors.

Mechanism of Action

Quinelorane primarily acts as an agonist at dopamine D2-like receptors, leading to increased signaling pathways associated with dopamine neurotransmission.

Process and Data

Upon administration, Quinelorane binds to D2-like receptors in various brain regions, promoting receptor activation which results in enhanced dopamine release. This mechanism has been studied extensively using [^35S]GTPγS binding assays, demonstrating that Quinelorane effectively stimulates G-protein activation related to dopamine signaling pathways .

The pharmacodynamic profile indicates that Quinelorane's effects are dose-dependent, with significant increases in dopamine concentrations observed in experimental models.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid powder
  • Melting Point: 288-292 °C
  • Solubility: Soluble in DMSO; insoluble in water

Chemical Properties

  • Stability: Stable under recommended storage conditions (dry, dark environment at 0-4 °C for short-term; -20 °C for long-term).
  • Purity: Typically >98% when properly synthesized and purified.

These properties make Quinelorane suitable for laboratory research and potential therapeutic applications .

Applications

Quinelorane is primarily utilized in scientific research focused on neuropharmacology and drug development. Its applications include:

  • Investigating Dopamine Receptor Functionality: Used as a tool compound to study dopamine receptor signaling pathways.
Pharmacological Characterization of Quinelorane

Dopamine Receptor Agonism: D2/D3 Receptor Selectivity and Affinity

Quinelorane (LY163502) is a potent and selective agonist for dopamine D2 and D3 receptors, distinguished by its high binding affinity and functional specificity. Biochemical assays demonstrate that quinelorane exhibits nanomolar affinity for D2 receptors (Ki ≈ 2.3 nM) and D3 receptors (Ki ≈ 4.7 nM), with significantly lower affinity for D1, D4, and non-dopaminergic receptors [2] [8]. This receptor selectivity is evidenced by its 100-fold greater potency at D2/D3 receptors compared to other dopamine receptor subtypes in radioligand displacement studies [1] [3]. Functional characterization reveals quinelorane’s full agonist properties at D2 autoreceptors, where it inhibits dopamine synthesis and release at low concentrations (IC₅₀ = 3 nM in striatal slices) [2] [9]. Its binding conformation, characterized by the trans-(-)-enantiomer structure, optimizes receptor docking in the D2/D3 binding pocket, contributing to its stereospecific activity [2].

Table 1: Receptor Binding Profile of Quinelorane

Receptor TypeAffinity (Ki, nM)Functional Activity
Dopamine D22.3Full agonist
Dopamine D34.7Full agonist
Dopamine D1>1,000Inactive
Dopamine D4>1,000Inactive
Serotonin 5-HT1A>1,000Inactive

Neurochemical Mechanisms of Action in Dopaminergic Pathways

Quinelorane exerts region-specific modulation of dopaminergic and noradrenergic pathways through presynaptic and postsynaptic mechanisms:

  • Mesolimbic and Mesostriatal Pathways: In the nucleus accumbens and striatum, quinelorane activates presynaptic D2 autoreceptors, reducing dopamine neuron firing and dopamine release. This suppresses extracellular concentrations of dopamine metabolites (3,4-dihydroxyphenylacetic acid and homovanillic acid) by >60% at 1 μg/kg intraperitoneal doses [2] [6]. Concurrently, it enhances extracellular ascorbic acid release in these regions, indicative of antioxidant responses to reduced dopamine turnover [2].

  • Diencephalic Pathways: Quinelorane paradoxically increases noradrenergic neuron activity in the dorsomedial hypothalamus while inhibiting dopaminergic neurons in the diagonal band of Broca. These effects are blocked by the D2-selective antagonist raclopride, confirming D2-mediated regulation [1].

  • Ventral Pallidal Gamma-Aminobutyric Acid Modulation: At 0.01 mg/kg subcutaneous doses, quinelorane reduces gamma-aminobutyric acid efflux in the ventral pallidum by >40% for over 100 minutes. This disinhibits downstream motor circuits, potentially contributing to behavioral changes [9] [10].

Table 2: Neurochemical Effects of Quinelorane by Brain Region

Brain RegionNeurotransmitter ChangeDirectionProposed Mechanism
Nucleus AccumbensDopamine release↓ (70%)D2 autoreceptor activation
StriatumHomovanillic acid concentration↓ (65%)D2 autoreceptor activation
Ventral PallidumGamma-aminobutyric acid efflux↓ (40–50%)Indirect disinhibition
Dorsomedial HypothalamusNorepinephrine activityD2-mediated excitation
Diagonal Band of BrocaDopamine neuron activityD2 autoreceptor activation

Pharmacodynamic Profiling: Dose-Response Relationships in Preclinical Models

Quinelorane exhibits complex, dose-dependent pharmacodynamics across behavioral and neurochemical endpoints:

  • Locomotor Activity: A biphasic response is observed in rodents:
  • Low doses (3 μg/kg subcutaneous) induce hypolocomotion, correlating with functional magnetic resonance imaging activation of D3-rich regions (nucleus accumbens shell, islands of Calleja) [3] [6].
  • Higher doses (30 μg/kg subcutaneous) trigger hyperlocomotion and stereotypic behaviors, associated with striatal and pallidal activation via D2 receptors [3] [6]. The transition threshold occurs at 10 μg/kg, with hypolocomotion lasting 20 minutes before hyperlocomotion emerges [6].

  • Neuroendocrine Effects: Quinelorane suppresses prolactin secretion at 10 μg/kg intraperitoneal doses in reserpinized rats. It elevates serum corticosterone at 30 μg/kg intraperitoneal doses through hypothalamic-pituitary-adrenal axis modulation [2] [4].

  • Sexual Behavior: In male rhesus monkeys, quinelorane (2.5–5 μg/kg intramuscular) facilitates penile erection and yawning via central D2 receptors, effects blocked by haloperidol but not peripherally-acting domperidone [5]. This follows an inverted U-shaped dose-response curve, with higher doses (25 μg/kg intramuscular) inhibiting responses [5].

  • Sensorimotor Gating: Prepulse inhibition of startle is reduced at 0.003–0.01 mg/kg subcutaneous doses, paralleling ventral pallidal gamma-aminobutyric acid reductions. The effect lasts 50 minutes, showing temporal dissociation from gamma-aminobutyric acid changes [9] [10].

  • Gender-Specific Responses: Tuberoinfundibular dopamine neurons exhibit sexually dimorphic responses: Quinelorane increases 3,4-dihydroxyphenylacetic acid concentrations in the median eminence of male rats but not in females, unless prolactin is immunoneutralized [4].

Table 3: Dose-Dependent Behavioral Effects of Quinelorane

Dose RangeBehavioral EffectDurationReceptor Involvement
0.003–0.01 mg/kg (sc)Prepulse inhibition reduction50 minD3 > D2
3 μg/kg (sc)Hypolocomotion>60 minD3-predominant
10–30 μg/kg (ip)Prolactin suppression120 minD2 autoreceptors
30 μg/kg (sc)Biphasic locomotion (↓ followed by ↑)180 minD2/D3 transition
2.5–5 μg/kg (im)Penile erection facilitation90 minCentral D2

Quinelorane’s pharmacodynamic complexity arises from its engagement of distinct D2 and D3 receptor populations across dose ranges, with functional outcomes determined by region-specific receptor distribution and downstream neurochemical adaptations.

Properties

CAS Number

97430-52-9

Product Name

Quinelorane

IUPAC Name

(5aR,9aR)-6-propyl-5a,7,8,9,9a,10-hexahydro-5H-pyrido[2,3-g]quinazolin-2-amine

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C14H22N4/c1-2-5-18-6-3-4-10-7-12-11(8-13(10)18)9-16-14(15)17-12/h9-10,13H,2-8H2,1H3,(H2,15,16,17)/t10-,13-/m1/s1

InChI Key

TUFADSGTJUOBEH-ZWNOBZJWSA-N

Canonical SMILES

CCCN1CCCC2C1CC3=CN=C(N=C3C2)N

Isomeric SMILES

CCCN1CCC[C@H]2[C@H]1CC3=CN=C(N=C3C2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.